N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
Synthesis and Biological Evaluation
The synthesis of a novel series of benzenesulfonamides has been explored, with a focus on their potential as membrane-bound phospholipase A2 inhibitors. The study found that derivatives with N-(phenylalkyl)piperidine showed optimum potency, with two compounds demonstrating significant in vivo effects in reducing myocardial infarction size in rats .
Molecular Structure Analysis
The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been characterized, revealing π-π interactions and hydrogen-bonding that contribute to a three-dimensional network . Similarly, the structural properties of human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety have been explored, with crystallographic analysis providing insights into the binding interactions within the enzyme's active site .
Chemical Reactions Analysis
The development of N-(4-Phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has been reported. These compounds, particularly the 3-trifluoromethyl derivative, showed potent PR-antagonistic activity, high binding affinity, and selectivity, indicating a novel scaffold for PR antagonists .
Physical and Chemical Properties Analysis
A series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides were synthesized, with some showing significant anticancer activity and apoptosis-inducing activity. The study also assessed the metabolic stability of these compounds, identifying a hit compound with promising cytotoxicity and moderate metabolic stability .
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide were reported, highlighting the influence of the sulfonamide substituent on the molecular conformation and intermolecular interactions .
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been identified as a potent reagent for the conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages .
Thermal, optical, etching, and structural studies, along with theoretical calculations, were conducted on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. The compound's stability, electronic properties, and reactive sites were analyzed, providing a comprehensive understanding of its physical and chemical properties .
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
- Membrane-bound Phospholipase A2 Inhibition: Research reveals that certain benzenesulfonamide derivatives, including compounds similar to N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, are potent inhibitors of membrane-bound phospholipase A2. These compounds have shown significant potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
- Carbonic Anhydrase Isozymes Inhibition: A series of benzenesulfonamides, which likely include structures similar to the target compound, were found to be effective inhibitors of several human carbonic anhydrases (CAs), notably the hCA IX and XII isozymes. These findings suggest potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).
Pharmacological Development
- Progesterone Receptor Antagonists: Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which share a core structural resemblance with the target compound, has led to the development of nonsteroidal progesterone receptor antagonists. These compounds have potential therapeutic applications in treating conditions like uterine leiomyoma and breast cancer (Yamada et al., 2016).
- Antimicrobial Activity: Derivatives of benzenesulfonamides, including those structurally related to N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, have shown promising antimicrobial activity against various strains of microbes. This indicates potential for the development of new antimicrobial agents (Desai et al., 2016).
Potential in Neurological and Psychological Disorders
- 5-HT6 Receptor Antagonism and Cognitive Enhancement: A compound named SB-399885, structurally similar to N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, has been identified as a potent and selective 5-HT6 receptor antagonist. It demonstrates cognitive-enhancing properties and potential therapeutic applications in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Targeting Specific Disease Pathways
- Inhibitors for Tumor-Associated Enzymes: Benzenesulfonamides, including compounds with structural similarities to the target molecule, have been explored as inhibitors for tumor-associated enzymes like carbonic anhydrase IX and XII. Such inhibitors can be pivotal in developing pharmacological strategies for cancer treatment (Moi et al., 2020).
properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)11-2-1-3-14(10-11)23(21,22)20(12-4-5-12)13-6-8-19-9-7-13/h1-3,10,12-13,19H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHDSLGAKITFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378789 | |
Record name | N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
387350-79-0 | |
Record name | N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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